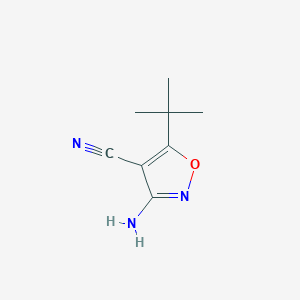
(R)-3-(2-methoxyphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(2-Methoxyphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(2-methoxyphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and ®-pyrrolidine.
Reaction Conditions: The key step involves the condensation of 2-methoxybenzaldehyde with ®-pyrrolidine under acidic or basic conditions to form the desired product. The reaction is usually carried out in a suitable solvent such as ethanol or methanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure ®-3-(2-methoxyphenyl)pyrrolidine.
Industrial Production Methods: In an industrial setting, the production of ®-3-(2-methoxyphenyl)pyrrolidine may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and product purity.
Automation: Implementing automated systems for reaction monitoring and control to ensure consistent product quality.
化学反応の分析
Types of Reactions: ®-3-(2-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives or other substituted compounds.
科学的研究の応用
®-3-(2-Methoxyphenyl)pyrrolidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-3-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
類似化合物との比較
®-3-(2-Hydroxyphenyl)pyrrolidine: Similar structure with a hydroxy group instead of a methoxy group.
®-3-(2-Chlorophenyl)pyrrolidine: Contains a chlorine atom in place of the methoxy group.
®-3-(2-Methylphenyl)pyrrolidine: Features a methyl group instead of a methoxy group.
Uniqueness: ®-3-(2-Methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(3R)-3-(2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3/t9-/m0/s1 |
InChIキー |
LDHSRVLRYZPWRD-VIFPVBQESA-N |
異性体SMILES |
COC1=CC=CC=C1[C@H]2CCNC2 |
正規SMILES |
COC1=CC=CC=C1C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
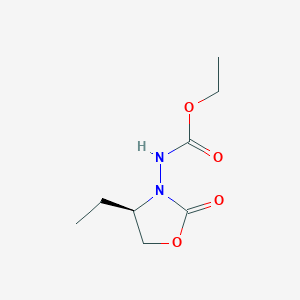
![3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B15206997.png)
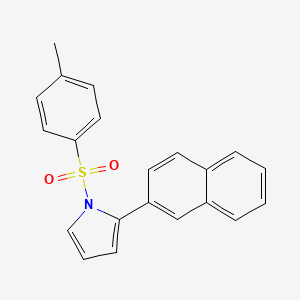
![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
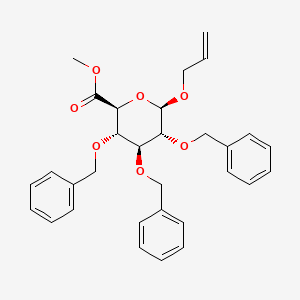
![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
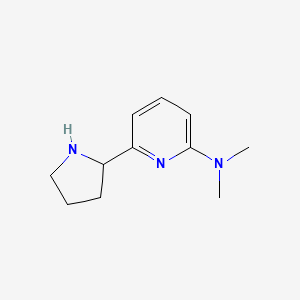
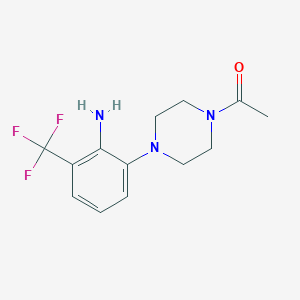
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
